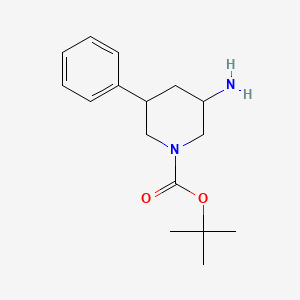

![molecular formula C22H18N4O3S B2616018 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895417-99-9](/img/structure/B2616018.png)

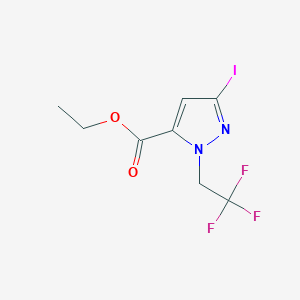

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It’s a research product and not intended for human or veterinary use. The molecular formula is C22H18N4O3S and the molecular weight is 418.47.

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 58%, and the compound was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Mechanism of Action

Target of Action

The primary targets of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide Similar compounds with a benzothiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The specific mode of action of This compound Benzothiazole derivatives have been shown to exhibit antibacterial activity, suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to exhibit antibacterial activity, suggesting that they may have a detrimental effect on bacterial cells .

Advantages and Limitations for Lab Experiments

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be highly selective for protein kinases and does not inhibit other enzymes. However, this compound has some limitations. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can limit its use in animal studies.

Future Directions

There are several future directions for the study of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as an anti-inflammatory agent. Further studies are also needed to optimize the synthesis method of this compound and improve its solubility and stability in aqueous solutions. Overall, this compound has shown great potential as a small molecule inhibitor for scientific research applications.

Synthesis Methods

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 4,5-dimethyl-2-nitrobenzenethiol and 3-chloromethylpyridine hydrochloride in the presence of a base and a catalyst. The multi-step synthesis method involves the reaction of 4,5-dimethyl-2-nitrobenzenethiol with 2-bromoacetophenone to form 4,5-dimethyl-2-nitro-N-(2-oxo-2-phenylethyl)benzenesulfonamide, which is then reacted with 3-chloromethylpyridine hydrochloride in the presence of a base and a catalyst to form this compound.

Scientific Research Applications

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential in scientific research applications. It has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes, including cell growth, division, and differentiation. This compound has been used to study the role of protein kinases in cancer cells, and it has shown potential as a therapeutic agent for cancer treatment.

Safety and Hazards

The compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures.

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-14-9-10-19-20(15(14)2)24-22(30-19)25(13-16-6-5-11-23-12-16)21(27)17-7-3-4-8-18(17)26(28)29/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFSYMNZLUNXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)

![N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615938.png)

![N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2615942.png)

![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)

![ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2615948.png)

![6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2615951.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)

![4-[(4-Aminophenyl)sulfonyl]piperazin-2-one](/img/structure/B2615958.png)